4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride
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Overview
Description
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure that includes an azo group, a pyrazole ring, and a carboxamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves the azo coupling reaction of diazonium salts with active methylene compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring and carboxamidine group may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is unique due to its combination of an azo group, a pyrazole ring, and a carboxamidine group. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
CAS No. |
85409-33-2 |
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Molecular Formula |
C13H17ClN6O2 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16N6O2.ClH/c1-3-21-10-7-5-4-6-9(10)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-7,11H,3H2,1-2H3,(H3,14,15);1H |
InChI Key |
YIRUQQYTHPABHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origin of Product |
United States |
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